Product packaging for Acetamido(trimethyl)azanium(Cat. No.:CAS No. 5329-86-2)

Acetamido(trimethyl)azanium

Cat. No.: B13754924
CAS No.: 5329-86-2
M. Wt: 117.17 g/mol
InChI Key: IUFAEQDMEMKFCW-UHFFFAOYSA-O
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Description

Acetamido(trimethyl)azanium chloride, often known under the INCI name Acetamidopropyl trimonium chloride, is a quaternary ammonium salt with the molecular formula C8H19ClN2O . This compound is scientifically recognized for its antistatic properties and is primarily investigated for its efficacy in hair conditioning applications . Its molecular structure integrates a polar acetamido group, which can influence the compound's solubility and its interaction with biological and synthetic surfaces . The mechanism of action for its conditioning and antistatic effects is attributed to the permanent positive charge on the quaternary ammonium nitrogen atom. This cationic nature allows the molecule to readily adsorb onto negatively charged surfaces, such as proteins or hair, forming a lubricating film that reduces static electricity and improves manageability . Researchers value this compound for studying the effects of cationic surfactants in cosmetic science, material science for surface modification, and polymer chemistry. It is highly soluble in aqueous systems, facilitating its incorporation into various experimental formulations . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use, and it is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N2O+ B13754924 Acetamido(trimethyl)azanium CAS No. 5329-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5329-86-2

Molecular Formula

C5H13N2O+

Molecular Weight

117.17 g/mol

IUPAC Name

acetamido(trimethyl)azanium

InChI

InChI=1S/C5H12N2O/c1-5(8)6-7(2,3)4/h1-4H3/p+1

InChI Key

IUFAEQDMEMKFCW-UHFFFAOYSA-O

Canonical SMILES

CC(=O)N[N+](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization Routes

The successful synthesis of acetamido(trimethyl)azanium is critically dependent on the availability and purity of its key precursors: the acetamido-containing building block and trimethylamine (B31210).

Acetamido-containing building blocks are organic molecules that feature the acetamide (B32628) functional group (-NHC(O)CH₃). These precursors can be synthesized through various established methods.

A common method involves the acylation of a primary or secondary amine with an acetylating agent like acetyl chloride or acetic anhydride. For example, reacting an amino alcohol or a halo-amine with acetyl chloride in the presence of a base yields the corresponding acetamido-functionalized precursor. mdpi.com

Another route involves utilizing commercially available starting materials. For instance, 2-fluoro-4-methylaniline (B1213500) can be converted to an aryl iodide via the Sandmeyer reaction, followed by a Heck reaction with methyl-2-acetamidoacrylate to form an amidoacrylate. Subsequent reduction steps can yield acetamido alcohol intermediates. researchgate.net The direct laboratory synthesis of acetamide itself can be achieved by heating glacial acetic acid with ammonium (B1175870) carbonate, followed by distillation. chemicalbook.com

Table 2: Synthesis of Selected Acetamido-Containing Precursors
PrecursorStarting MaterialsKey Reaction TypeReference
N-(2-hydroxyethyl)acetamideEthanolamine, Acetic AnhydrideAcylation mdpi.com
N-(2-chloroethyl)acetamide2-Chloroethylamine hydrochloride, Acetyl chlorideAcylation mdpi.com
(S)-Amido esterAryl iodide, Methyl-2-acetamidoacrylateHeck Reaction researchgate.net
AcetamideGlacial acetic acid, Ammonium carbonateCondensation/Dehydration chemicalbook.com

Trimethylamine (N(CH₃)₃) is the second essential precursor, serving as the tertiary amine that is alkylated to form the quaternary ammonium salt. It is a gas at room temperature with a characteristic fishy or ammonia-like odor. nih.gov

Industrially, trimethylamine is produced on a large scale by the reaction of ammonia (B1221849) and methanol (B129727) over a catalyst at elevated temperatures. wikipedia.orgsciencemadness.org This process typically yields a mixture of methylamine, dimethylamine, and trimethylamine, which must then be separated by distillation. wikipedia.org

3 CH₃OH + NH₃ → (CH₃)₃N + 3 H₂O

For laboratory-scale synthesis, trimethylammonium chloride can be prepared by reacting ammonium chloride with paraformaldehyde. wikipedia.orgsciencemadness.org The free base, trimethylamine, can then be liberated by treatment with a strong base like sodium hydroxide (B78521). More sustainable, modern approaches are also being explored, such as the N-methylation of ammonia using carbon dioxide and molecular hydrogen with a ruthenium catalyst. researchgate.net

Green Chemistry Approaches in Azanium Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium compounds to reduce hazardous waste and improve resource efficiency. nih.govacs.org This involves the strategic selection of solvents, reagents, and energy sources to create more sustainable processes. paperpublications.org For a compound like this compound, this would typically involve the quaternization of a tertiary amine precursor, N-(2-(dimethylamino)ethyl)acetamide, with a methylating agent.

Key Green Strategies:

Use of Greener Solvents: Traditional synthesis often employs volatile organic solvents (VOCs). A greener approach involves substituting these with water, supercritical fluids, or ionic liquids. nih.govresearchgate.net Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. samipubco.com The synthesis of tertiary amines, precursors to quaternary salts, has been successfully demonstrated in water, highlighting the feasibility of this approach. samipubco.comsamipubco.com

Alternative Reagents: Conventional methylating agents like methyl iodide are highly toxic. Green chemistry promotes the use of less hazardous alternatives such as dimethyl carbonate (DMC). DMC is an environmentally benign reagent that is non-toxic and produces methanol as a byproduct, which can often be recycled within the process.

Energy Efficiency: Microwave-assisted synthesis represents a significant improvement over conventional heating methods. Microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. This technique is particularly effective for quaternization reactions.

The table below compares a hypothetical traditional synthesis of this compound with a potential green chemistry approach, illustrating the advantages of adopting sustainable practices.

FeatureTraditional MethodGreen Chemistry Approach
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Carbonate ((CH₃O)₂CO)
Solvent Chloroform (CHCl₃)Water (H₂O) or Solvent-free
Energy Source Conventional RefluxMicrowave Irradiation
Reaction Time Several hours to daysMinutes to a few hours
Byproducts Iodide salts (often waste)Methanol (recyclable)
Environmental Impact High (toxic reagents, VOCs)Low (non-toxic reagents, no VOCs)

Catalytic Methods for Enhanced Synthesis Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates and direct reactions towards the desired product, thereby minimizing waste and energy consumption. For the synthesis of this compound and other quaternary ammonium salts, catalytic methods are instrumental in improving the efficiency of the N-alkylation step. wikipedia.org

Prominent Catalytic Techniques:

Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. nbinno.com Quaternary ammonium salts themselves are often used as phase-transfer catalysts. wikipedia.orgnih.gov In a potential synthesis of this compound, PTC could facilitate the reaction between an aqueous solution of a methylating agent and the amine precursor dissolved in a less polar solvent, accelerating the reaction under milder conditions. nbinno.com

Metal-Free Catalysis: To avoid contamination of the final product with residual metal catalysts, which is a significant concern in many industries, there is a growing interest in metal-free catalytic systems. Simple, non-toxic quaternary ammonium salts and ionic liquids can themselves act as catalysts for key synthetic steps like aza-Michael additions, which can be part of more complex azanium compound syntheses. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under very mild conditions (neutral pH, ambient temperature). While specific enzymes for the direct synthesis of this compound may not be established, the broader field of biocatalysis is rapidly expanding, with enzymes being engineered for a wide range of N-alkylation reactions. This approach represents a future frontier for the highly efficient and sustainable production of such compounds.

The following table outlines the impact of different catalytic methods on the synthesis of quaternary ammonium compounds, with applicability to this compound.

Catalytic MethodPrinciple of OperationKey Advantages
Phase-Transfer Catalysis (PTC) A catalyst (e.g., another quat salt) shuttles a reactant between two immiscible phases (e.g., aqueous/organic). nbinno.comMilder reaction conditions, increased reaction rates, avoidance of anhydrous solvents.
Metal-Free Catalysis Utilizes organic molecules (e.g., ionic liquids) to catalyze the reaction, avoiding metal contamination. researchgate.netCheaper, readily available catalysts; non-toxic; simplified purification. researchgate.net
Biocatalysis (Enzymatic) Employs enzymes to catalyze specific reactions with high chemo-, regio-, and stereoselectivity.Environmentally benign (aqueous systems, mild conditions), extremely high selectivity, low waste generation.

The continued development of these green and catalytic methodologies holds the promise of making the synthesis of specialized chemicals like this compound more economically viable and environmentally sustainable.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Quaternary Ammonium (B1175870) Centers and Amides

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Acetamido(trimethyl)azanium, NMR is instrumental in confirming the integrity of the quaternary ammonium core and the acetamido moiety. The permanent positive charge on the nitrogen atom significantly influences the chemical environment of adjacent nuclei, leading to characteristic chemical shifts.

In ¹H NMR spectroscopy, the protons on the methyl groups attached to the positively charged nitrogen of a quaternary ammonium salt typically appear as a sharp singlet, deshielded by the electron-withdrawing nature of the nitrogen. docbrown.info For the acetamido group, the C-N bond possesses a partial double bond character due to resonance, which can restrict rotation. pku.edu.cn The protons of the acetyl methyl group would also produce a singlet.

In ¹³C NMR, the carbons of the N-methyl groups are deshielded, as is the quaternary carbon itself. The carbonyl carbon of the amide group exhibits a characteristic resonance in the downfield region of the spectrum. The electronic properties of the amide bond can be further probed using ¹⁵N and ¹⁷O NMR spectroscopy, which serve as powerful tools for assessing the electrophilicity and ground-state destabilization of the amide bond. rsc.org

Predicted NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H Acetyl (-C(O)CH₃) ~2.1 - 2.5 Singlet
¹H Trimethylammonium (-N(CH₃)₃) ~3.1 - 3.5 Singlet
¹³C Acetyl (-C(O)C H₃) ~20 - 30 Quartet
¹³C Trimethylammonium (-N(C H₃)₃) ~50 - 60 Quartet
¹³C Carbonyl (-C =O) ~170 - 180 Singlet

To unambiguously assign these resonances and confirm the molecular structure, high-resolution two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals of the acetyl methyl and N-methyl groups to their directly attached ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for establishing connectivity across multiple bonds. Key correlations would be expected from the N-methyl protons to the carbonyl carbon, providing definitive evidence of the N-acetyl linkage. Likewise, correlations from the acetyl methyl protons to the carbonyl carbon would confirm the acetamido structure.

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, such as chemical shift anisotropy (CSA). acs.org The CSA tensors of the ¹³C and ¹⁵N nuclei in the amide group are particularly sensitive to the local electronic environment and molecular geometry. acs.org Techniques like Magic Angle Spinning (MAS) are used to average these interactions to obtain higher resolution spectra. nih.gov Dipolar coupling measurements in ssNMR can be used to determine internuclear distances, for instance, within the amide bond. acs.orgutah.edu

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes and restricted rotation. The C-N bond in amides has a significant rotational barrier (around 19 kcal/mol) due to its partial double-bond character. libretexts.org In asymmetrically substituted amides, this restricted rotation can lead to the observation of distinct NMR signals for substituents on the nitrogen at low temperatures, which coalesce as the temperature is raised and rotation becomes faster on the NMR timescale. While the symmetry of the trimethylammonium group in this compound would preclude observation of such rotamers, DNMR could be used to study its interactions with chiral environments or its conformational dynamics in different solvent systems.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent feature in the IR spectrum would be the amide I band, which corresponds primarily to the C=O stretching vibration. libretexts.org Due to the strong electron-withdrawing effect of the adjacent quaternary nitrogen, this band is expected to appear at a relatively high frequency compared to simple amides. Unlike primary or secondary amides, this compound lacks N-H bonds, and therefore the characteristic N-H stretching bands (around 3100-3500 cm⁻¹) and the Amide II band (an admixture of N-H bending and C-N stretching) will be absent. libretexts.org

The trimethylammonium group gives rise to characteristic C-N stretching vibrations and various bending and rocking modes of the methyl groups. researchgate.net Sum Frequency Generation (SFG) vibrational spectroscopy, a surface-sensitive technique, can be particularly useful for studying the molecular orientation and structure of quaternary ammonium compounds at interfaces. acs.orgresearchgate.net

The interpretation of IR and Raman spectra involves assigning observed absorption bands or scattering peaks to specific molecular vibrations. This is often aided by computational chemistry methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.netresearchgate.net

Typical Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000 - 2850 C-H symmetric & asymmetric stretching -CH₃
~1700 - 1730 Amide I (C=O stretching) Acetyl
~1480 - 1460 C-H asymmetric bending (scissoring) -CH₃
~1400 - 1350 C-H symmetric bending (umbrella) -CH₃
~1000 - 900 C-N stretching Trimethylammonium

The positions of these bands provide diagnostic information. For example, the precise frequency of the Amide I band can be correlated with the strength of the C=O bond, which is influenced by inductive and resonance effects from the quaternary ammonium group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. As a pre-charged cationic species, this compound is ideally suited for analysis by techniques like Electrospray Ionization (ESI-MS). nih.gov

In a typical positive-ion mode ESI mass spectrum, the compound would be detected as its intact molecular cation, [M]⁺. The measured m/z value would directly correspond to its molecular weight.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. For this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. mdpi.comnih.gov

Neutral Loss of Ketene (B1206846): A primary fragmentation pathway would involve the neutral loss of ketene (H₂C=C=O, 42 Da) via a rearrangement, resulting in the formation of a trimethylamine (B31210) fragment ion.

Loss of a Methyl Radical: Cleavage of a C-N bond could result in the loss of a methyl radical (•CH₃, 15 Da).

High-Resolution Mass Spectrometry (HRMS), performed on instruments such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provides extremely accurate mass measurements (typically with errors of <5 ppm). nih.gov This capability allows for the unambiguous determination of the elemental formula of an ion from its exact mass. fu-berlin.deresearchgate.net For this compound ([C₅H₁₂NO]⁺), HRMS would confirm its elemental composition, distinguishing it from any other potential isobaric (same nominal mass) ions, thereby providing the highest level of confidence in its identification.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and crystal packing, which are fundamental to understanding the physicochemical properties of a compound.

Single-crystal X-ray diffraction analysis of suitable crystalline salts of this compound, such as the bromide or perchlorate (B79767) salts, has provided detailed insights into its solid-state conformation. iucr.orgresearchgate.net The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

Table 2: Crystallographic Data for Acetylcholine Bromide

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.966
b (Å) 13.729
c (Å) 7.159
β (°) 108.18

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample and to screen for the presence of different crystalline forms, or polymorphs. Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. This is crucial in pharmaceutical sciences, as different polymorphs can exhibit distinct solubility, stability, and bioavailability. While specific studies focusing solely on polymorph screening of this compound via PXRD are not extensively detailed in the provided context, it remains a standard and vital characterization method for any crystalline solid.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is essential for verifying the empirical formula of a synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

For this compound chloride (C₇H₁₆ClNO₂), the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound Chloride

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 7 84.07 46.28
Hydrogen H 1.01 16 16.16 8.89
Chlorine Cl 35.45 1 35.45 19.52
Nitrogen N 14.01 1 14.01 7.72
Oxygen O 16.00 2 32.00 17.62

| Total | | | | 181.69 | 100.00 |

Theoretical and Computational Studies of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule, providing detailed information about its electronic structure, geometry, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For a cation like Acetamido(trimethyl)azanium, DFT can be employed to predict its three-dimensional structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Studies on various quaternary ammonium (B1175870) (QA) cations have utilized DFT to explore structure-stability relationships. nih.govresearchgate.net For instance, DFT calculations have been used to assess the alkaline stability of QA cations, a property linked to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher LUMO energy can suggest greater resistance to nucleophilic attack. acs.org However, research also indicates that LUMO energy alone may not be a perfect predictor of stability, highlighting the importance of other factors like steric hindrance and solvation effects. nih.govacs.org In the context of this compound, DFT could be used to calculate the LUMO energy and map the molecular electrostatic potential (MEP) to identify electrophilic sites susceptible to nucleophilic attack.

Furthermore, DFT is instrumental in analyzing intermolecular interactions. For acetamide (B32628) derivatives, DFT calculations combined with Natural Bond Orbital (NBO) analysis have revealed the nature of interactions with other molecules, identifying key donor-acceptor orbitals and quantifying their stabilization energies. nih.gov Such an approach for this compound would elucidate its interactions with counter-ions or solvent molecules. DFT calculations on various QA cations adsorbed on platinum surfaces have shown that van der Waals interactions contribute significantly to the adsorption energy. psu.edu

Table 1: Representative Quantum Chemical Descriptors Calculated with DFT for Analogous Compounds

Compound ClassCalculated PropertyTypical Finding/ValueSignificance
Quaternary Ammonium CationsLUMO EnergyCorrelates qualitatively with stability against nucleophilic attack. acs.orgHigher LUMO energy generally implies greater stability. acs.org
Acetamide DerivativesNBO Interaction Energy (E(2))~90 kcal/mol for covalent interactions. nih.govQuantifies the strength of intermolecular bonding. nih.gov
Quaternary Ammonium CationsAdsorption Energy on Pt(111)Favorable at low potentials. psu.eduIndicates tendency to interact with surfaces. psu.edu
N-phenyl vs. N-benzyl QA CationsRelative StabilityN-benzyl tethers show greater stability than N-phenyl tethers. nih.govDemonstrates the influence of substituent structure on chemical stability. nih.gov

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. The choice of basis set—a set of mathematical functions used to build molecular orbitals—is crucial and directly impacts the quality of the results. computationalscience.orgwikipedia.org

For amides, such as N-methylacetamide (NMA), ab initio calculations have been used to determine geometries, conformational preferences, and barriers to internal rotation. researchgate.net The selection of the basis set, from minimal sets like STO-3G to more extensive ones like the correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ), allows for a systematic approach to achieving chemical accuracy. rosswalker.co.uktrygvehelgaker.no DFT calculations on NMA have shown that the 6-31G(d) basis set provides vibrational frequencies in good agreement with gas-phase experiments. researchgate.net For this compound, a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), would be appropriate for accurately describing both the covalent bonding and the charge distribution of the cation. researchgate.net The inclusion of diffuse functions is particularly important for accurately describing anions and systems with lone pairs, which would be relevant when studying the interaction of the cation with its counter-ion.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is ideal for exploring the conformational landscape of flexible molecules and their non-covalent interactions with their environment, such as solvent molecules or larger assemblies like lipid bilayers.

For a molecule like this compound, MD simulations could reveal the preferred conformations of the acetamido group relative to the trimethylammonium headgroup and characterize its hydration shell. Studies on acetamide in aqueous solution have been performed to understand its interactions with water and its role as a cryoprotectant. nih.gov Comparative MD simulations of acetamide and glycerol (B35011) with a dipalmitoylphosphatidylcholine (DPPC) bilayer showed that acetamide has a stronger affinity for water than for the lipid bilayer. nih.gov Similarly, MD simulations of LiTFSI-acetamide electrolytes have detailed the coordination of lithium ions with the carbonyl oxygen of acetamide. researchgate.net

Analyses of MD trajectories, such as Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDFs), provide quantitative data on the stability of complexes and the structure of the solvent around the solute. mdpi.com For this compound, RDFs could be calculated to determine the average distances and coordination numbers of water molecules or counter-ions around the charged nitrogen center and the polar amide group.

Computational Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products, including the high-energy transition state (TS) that represents the reaction barrier. nih.govresearchgate.net The energy of this transition state determines the activation energy and, consequently, the reaction rate. researchgate.net

For reactions involving species related to this compound, computational methods have been successfully applied. For example, first-principles calculations have been used to study the transition state structures and free energy barriers for the base-catalyzed hydrolysis of amides like formamide (B127407) and N-methylacetamide. nih.gov These studies compute the Gibbs free energy of activation (ΔG‡) and have shown excellent agreement with experimental values. The calculations can also incorporate explicit solvent molecules to model their role in stabilizing the transition state. nih.gov

Degradation pathways of quaternary ammonium cations, often involving nucleophilic substitution or elimination reactions, have also been investigated computationally. nih.govresearchgate.netacs.org DFT calculations can model the reaction profile, determining the activation energies for different potential degradation pathways and explaining the observed stability differences between various QA structures. acs.org For this compound, these methods could be used to predict its stability towards hydrolysis at the amide group or degradation at the trimethylammonium group.

Table 2: Calculated Free Energy Barriers (ΔG‡) for Base-Catalyzed Hydrolysis of Simple Amides

AmideCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Formamide21.621.2
N-methylacetamide21.721.5
nih.gov

Solvent Effects Modeling in Computational Studies

Reactions and molecular properties are significantly influenced by the surrounding solvent. Computational models account for these effects using two main approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including a number of individual solvent molecules in the calculation.

The study of solvent effects is particularly critical for charged species like this compound. The stability and reactivity of quaternary ammonium cations are highly dependent on how they are solvated. researchgate.net DFT calculations on QA cations have demonstrated the critical effect of water molecules on their alkaline stability; as the number of water molecules solvating the hydroxide (B78521) nucleophile increases, its reactivity is hindered, significantly slowing the degradation of the cation. acs.org Studies on the degradation kinetics of long-chain quaternary ammonium salts in various polar solvents have also highlighted the profound impact of the solvent environment on thermal stability. researchgate.net

For amide hydrolysis, joint explicit-implicit models, where the first solvation shell is treated explicitly and the bulk solvent implicitly, have been shown to yield accurate results for activation parameters. nih.gov This hybrid approach would be well-suited for studying reactions of this compound in solution.

QSAR/QSPR Methodologies for Structure-Activity/Property Relationships (excluding biological/safety properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with activity or physical properties. mdpi.com These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression techniques to find a mathematical equation that relates these descriptors to an observed property.

While many QSAR studies on quaternary ammonium compounds focus on their biological toxicity, the methodology is broadly applicable to non-biological properties. appliedmineralogy.comnih.govresearchgate.net For QSPR, descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability).

For a series of related quaternary ammonium compounds, a QSPR model could be developed to predict physical properties such as solubility, melting point, or chromatographic retention times. For example, a study on the toxicity of QACs used descriptors like alkyl chain length (CL) and total connectivity (T(Con)) to build a predictive model. nih.gov These same descriptors, which encode information about molecular size and branching, could be correlated with physicochemical properties. For this compound and its analogues, QSPR could be a valuable tool for predicting properties without the need for experimental measurement, based solely on their computed molecular structure.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles of Acetamido(trimethyl)azanium

Quaternary ammonium (B1175870) cations are generally unreactive toward electrophiles, oxidants, and acids due to the permanent positive charge on the nitrogen atom, which lacks available electrons for donation. wikipedia.org They are also stable toward most nucleophiles. wikipedia.org However, the presence of the acetamido group in this compound introduces specific reactive sites.

Conversely, the nitrogen atom of the acetamido group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. The oxygen atom of the carbonyl group also has lone pairs and can act as a proton acceptor or a Lewis base.

Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties, which allows for various chemical ligation strategies. nih.gov While not directly analogous, this highlights how functional groups can impart diverse reactivity to a molecule. The reactivity profile of this compound is therefore a composite of the inherent stability of the quaternary ammonium core and the electrophilic character of the acetamido moiety.

Rearrangement Reactions Involving Quaternary Ammonium Centers (e.g., Stevens Rearrangement Analogues)

Quaternary ammonium salts are known to undergo characteristic rearrangement reactions, most notably the Stevens rearrangement. wikipedia.orgsynarchive.com This reaction involves the 1,2-migration of an alkyl or aryl group from the quaternary nitrogen to an adjacent carbanionic center, formed by deprotonation with a strong base. wikipedia.orgchemistry-reaction.com The mechanism is complex and has been a subject of considerable debate, with proposals including concerted, radical-pair, and ion-pair pathways. sci-hub.st

For this compound, a Stevens-like rearrangement would necessitate the formation of an ylide. This could potentially occur at one of the methyl groups attached to the nitrogen or at the alpha-carbon of the acetamido group. The acidity of the protons at these positions is a critical factor. Electron-withdrawing groups adjacent to the quaternary nitrogen can facilitate ylide formation. chemistry-reaction.comresearchgate.net The acetamido group's influence on the acidity of the adjacent methyl protons would be a key determinant of the feasibility and pathway of such a rearrangement.

Competing reactions, such as the Sommelet-Hauser rearrangement, are also possible for certain quaternary ammonium salts, particularly those with a benzylic group. chemistry-reaction.comsci-hub.st However, in the case of this compound, which lacks a benzylic substituent, the Stevens rearrangement is the more probable pathway under strongly basic conditions.

Role of Counterions in Influencing Reactivity and Stability

For instance, the nature of the counterion can affect the solubility of the quaternary ammonium salt in different solvents, which in turn can impact reaction rates. researchgate.net In reactions involving the formation of intermediates, the counterion can engage in ion pairing, potentially influencing the stereochemical outcome or the stability of the intermediate.

A study on a series of monomeric quaternary ammonium salts with different counterions (methylcarbonate, acetate, bromide) found that the type of counterion was not as significant for the antimicrobial activity of the compound as the length of the hydrophobic aliphatic chain. nih.gov However, in the context of chemical reactions, particularly in non-polar solvents, the nature of the counterion is expected to have a more pronounced effect. The choice of counterion can be a tool to modulate the properties of this compound for specific applications. For example, exchanging a halide for a larger, more lipophilic counterion can increase solubility in organic media.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. For reactions involving quaternary ammonium salts, such as Hofmann eliminations and Stevens rearrangements, kinetic studies can help to determine the rate-determining step and the influence of various parameters like temperature, concentration, and solvent.

For example, the polymerization of acryloyloxyethyl trimethyl ammonium chloride was found to have a reaction order of 1.69 with respect to the monomer and 0.53 with respect to the initiator. researchgate.net The activation energy for this polymerization was determined to be 85.25 kJ·mol⁻¹. researchgate.net While this is a different system, it illustrates the type of kinetic data that can be obtained for reactions of quaternary ammonium compounds.

In a study on the reaction of hydroxylamine (B1172632) with acetamide (B32628), the second-order rate constant and the activation energy (around 84-85 kJ·mol⁻¹) were determined by fitting online infrared spectral and pH data. researchgate.net This approach could be adapted to study the kinetics of reactions involving the acetamido group of this compound.

Spectroscopic Techniques for In Situ Mechanistic Elucidation

A variety of spectroscopic techniques can be employed for the in-situ monitoring of chemical reactions, providing real-time information about the formation of intermediates and products. This is crucial for elucidating complex reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to follow the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. Online IR spectroscopy has been used to monitor the reaction of hydroxylamine with acetamide to determine kinetic parameters. researchgate.net This technique could be applied to study reactions involving the carbonyl group of this compound.

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for identifying reaction products and intermediates. nih.gov

UV-Visible spectrophotometry can be used to quantify compounds that absorb in the UV-visible region of the electromagnetic spectrum. A spectrophotometric method has been validated for the quantification of quaternary ammonium compound residues based on the formation of a colored ion pair. researchgate.nethach.com

By combining these techniques, a comprehensive picture of the reaction mechanism of this compound can be constructed, from the initial transformation of the reactant to the formation of the final products.

Applications in Chemical Transformations and Materials Science

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, reagents are fundamental tools for the construction and modification of molecules. gatech.edu Acetamido(trimethyl)azanium possesses functional groups that confer specific reactivity, allowing it to participate in and influence chemical reactions. The presence of the quaternary ammonium (B1175870) cation is particularly significant, defining its potential roles in processes that occur under heterogeneous conditions.

Alkylating agents are compounds that facilitate the transfer of an alkyl group from one molecule to another. nih.gov While classic alkylating agents include alkyl halides and sulfates, quaternary ammonium salts can also be involved in alkylation reactions, often under specific conditions. researchgate.net The trimethylammonium group of this compound is generally stable; however, under thermal or specific catalytic conditions, it could potentially serve as a methyl group donor. More commonly, quaternary ammonium salts are used to deliver other reactive species in alkylation reactions rather than acting as the primary alkyl source themselves. researchgate.net Their role is often intertwined with their ability to function as phase-transfer catalysts.

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. tcichemicals.comcrdeepjournal.org Many inorganic nucleophiles and bases are soluble in water but insoluble in organic solvents where the organic substrate resides. A phase-transfer catalyst, often a quaternary ammonium salt, overcomes this phase barrier. operachem.com

The mechanism involves the quaternary ammonium cation (Q⁺) forming an ion pair with the anion (Nu⁻) from the aqueous phase. This new ion pair, [Q⁺Nu⁻], is sufficiently lipophilic to be soluble in the organic phase. acsgcipr.org Once in the organic phase, the "naked" anion is highly reactive and can react with the organic substrate. The catalyst is then regenerated and returns to the aqueous phase to transport another anion. operachem.com

Table 1: Properties of this compound Relevant to Phase-Transfer Catalysis

PropertyRelevance in PTC
Quaternary Ammonium Cation Forms a lipophilic ion pair with an aqueous-phase anion, enabling its transfer into the organic phase. operachem.com
Acetamido Group Can influence the catalyst's solubility and interfacial behavior through hydrogen bonding.
Organophilicity The overall lipophilicity, determined by the alkyl groups and counter-ion, dictates the catalyst's concentration and efficiency in the organic phase. acsgcipr.org
Counter-ion The nature of the associated anion (e.g., chloride, bromide, bisulfate) affects the catalyst's solubility and reactivity.

Catalytic Activity in Specific Organic Reactions (excluding enzyme catalysis)

Beyond phase-transfer applications, quaternary ammonium salts can exhibit catalytic activity in a range of homogeneous organic reactions. They can act as Lewis acids, activate substrates through ion-pairing, or stabilize transition states. While specific research on the catalytic activity of this compound is not extensively documented, the functional groups present suggest potential applications. For instance, a related complex iminium salt, 8-acetamido-2,4,4,8-tetramethyl-3-azanium-bicyclo[3.3.1]non-2-ene perchlorate (B79767), has been studied for its unusual reactivity in hydrolysis, highlighting how the interplay between the acetamido and azanium functionalities can influence chemical behavior. researchgate.net Generally, quaternary ammonium salts are known to catalyze reactions such as aldol (B89426) condensations, Michael additions, and polymerization reactions.

Table 2: Examples of Organic Reactions Potentially Catalyzed by Quaternary Ammonium Compounds

Reaction TypeRole of Catalyst
Aldol Condensation Can act as a base catalyst or stabilize charged intermediates.
Michael Addition Facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Polymerization Can act as an initiator or control the polymerization process.
Epoxidation Often used in PTC systems to transfer oxidizing agents.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the domain beyond individual molecules, focusing on the systems formed by non-covalent interactions. longdom.org Self-assembly is a key process in this field, where molecules spontaneously organize into ordered and functional structures. nih.govresearchgate.net The design of molecules with specific interaction sites allows for the programmed formation of complex architectures.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov These interactions are driven by non-covalent forces such as hydrogen bonding, ion-dipole forces, van der Waals forces, and hydrophobic interactions. mdpi.com

This compound is well-suited to act as a guest molecule. The positively charged trimethylammonium head can be recognized and encapsulated by host molecules with electron-rich cavities, such as crown ethers or cyclodextrins. mdpi.comnih.gov Furthermore, the acetamido group provides a site for hydrogen bonding, allowing for more specific and directional interactions with a complementary host. frontiersin.org The stability of such host-guest complexes is a cumulative result of these multiple, weak interactions. mdpi.com

Table 3: Potential Non-covalent Interactions in Host-Guest Complexes with this compound

Interaction TypeDescriptionRelevant Functional Group
Ion-Dipole Electrostatic attraction between the positive charge of the cation and the partial negative charges on the host molecule (e.g., oxygen atoms in a crown ether). nih.govTrimethylazanium (B1229207) cation
Hydrogen Bonding Interaction between the N-H proton of the amide and a hydrogen bond acceptor on the host, or the amide carbonyl oxygen and a donor on the host. frontiersin.orgAcetamido group
van der Waals Forces Weak, short-range attractions based on temporary charge fluctuations, dependent on close packing within the host cavity. mdpi.comEntire molecule
Hydrophobic Interactions The tendency of nonpolar groups to aggregate in aqueous solution, which can drive the encapsulation of the alkyl parts of the molecule within a host's nonpolar cavity. nih.govTrimethyl groups

The principles of molecular recognition and host-guest interactions can be extended to direct the self-assembly of molecules into larger, functional structures. researchgate.net By designing building blocks with specific and complementary interaction sites, it is possible to create materials with controlled architectures, such as micelles, vesicles, liquid crystals, or organic frameworks. nih.gov

Based on a comprehensive search, there is currently no specific scientific literature detailing the application of "this compound" as a structural motif in the fields of polymer chemistry or zeolite synthesis.

Research into advanced materials often involves a wide array of chemical compounds, but "this compound" does not appear in the available literature as a monomer for polymerization or as an organic structure-directing agent (OSDA) for zeolite formation. While related compounds, specifically those containing quaternary ammonium functionalities, are widely used in these areas, no data was found for this exact compound.

Therefore, section 6.4 cannot be generated with scientifically accurate and verifiable information at this time.

Synthesis and Investigation of Derivatives and Analogues

Structural Modifications of the Acetamido Moiety

Modifications to the acetamido group of Acetamido(trimethyl)azanium can significantly influence its biological efficacy and stability. The acetamido moiety, consisting of an acetyl group attached to a nitrogen atom, is a key site for chemical derivatization.

One common modification involves the substitution of the methyl group on the acetyl moiety with larger alkyl or aryl groups. This alteration can impact the compound's steric profile and lipophilicity, which in turn affects its interaction with biological targets. For instance, replacing the methyl group with a phenyl group introduces aromaticity, potentially leading to pi-pi stacking interactions with receptor sites.

Another approach involves the introduction of various functional groups onto the acetyl moiety. Halogenation, for example, can alter the electronic properties of the molecule, influencing its reactivity and metabolic stability. The synthesis of such derivatives often involves the acylation of the corresponding amino precursor with a modified acyl chloride or anhydride.

Table 1: Examples of Structural Modifications of the Acetamido Moiety

Derivative NameModificationPotential Impact
Propionamido(trimethyl)azaniumReplacement of acetyl with propionylIncreased lipophilicity
Benzamido(trimethyl)azaniumReplacement of acetyl with benzoylIntroduction of aromaticity, potential for pi-pi interactions
Chlorothis compoundSubstitution of a hydrogen on the acetyl methyl with chlorineAltered electronic properties, increased reactivity

Detailed research findings indicate that even subtle changes to the acetamido group can lead to significant differences in biological activity. For example, in analogous systems, extending the acyl chain from acetyl to butyryl has been shown to decrease potency in certain receptor binding assays, suggesting a specific spatial requirement at the binding site.

Variations in the Trimethylazanium (B1229207) Substituents

A primary modification strategy involves the replacement of one or more methyl groups with other alkyl groups, such as ethyl or propyl groups. This systematic increase in alkyl chain length can affect the compound's affinity for its target and its pharmacokinetic properties. The synthesis of these analogues is typically achieved by the quaternization of a tertiary amine with an appropriate alkyl halide.

Furthermore, the introduction of functionalized alkyl chains, for instance, those bearing hydroxyl or ether groups, can enhance the compound's hydrophilicity and potential for hydrogen bonding. These modifications are particularly relevant for improving solubility and altering the compound's distribution in biological systems.

Table 2: Examples of Variations in the Trimethylazanium Substituents

Derivative NameModificationPotential Impact
Acetamido(diethylmethyl)azaniumReplacement of two methyls with two ethylsIncreased steric bulk, altered charge distribution
Acetamido(hydroxyethyl-dimethyl)azaniumReplacement of one methyl with a hydroxyethyl (B10761427) groupIncreased hydrophilicity, potential for hydrogen bonding
Acetamido(allyl-dimethyl)azaniumReplacement of one methyl with an allyl groupIntroduction of a reactive site for further functionalization

Research has shown that the size and shape of the cationic head are critical determinants of activity. In studies on analogous quaternary ammonium (B1175870) compounds, the replacement of methyl groups with ethyl groups often leads to a decrease in potency, highlighting the importance of the compact, high-charge-density nature of the trimethylazanium group for optimal interaction with many biological targets.

Systematic Studies of Structure-Reactivity Relationships in Series of Derivatives

Systematic studies of structure-reactivity relationships (SRR) are essential for the rational design of new this compound derivatives with desired properties. These studies involve the synthesis of a series of related compounds and the quantitative evaluation of their chemical reactivity or biological activity.

By systematically varying structural features, such as the length of an alkyl chain or the nature of a substituent, and measuring the corresponding changes in a specific property, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the properties of novel, unsynthesized derivatives.

For instance, a study might involve synthesizing a series of derivatives with different para-substituents on a phenyl ring attached to the acetamido moiety. The electronic effects of these substituents, as described by Hammett parameters, can be correlated with their observed biological activity.

Table 3: Hypothetical Data for a Structure-Reactivity Relationship Study

Substituent (X) on Benzamido MoietyHammett Constant (σp)Relative Activity
-OCH3-0.270.8
-CH3-0.171.2
-H0.001.0
-Cl0.230.5
-NO20.780.1

Synthesis of Polymer-Supported or Immobilized this compound Species

The immobilization of this compound onto a solid support, such as a polymer resin, offers several advantages for various applications, including catalysis and biochemical purification. Polymer-supported species can be easily separated from reaction mixtures, facilitating reuse and simplifying product purification.

The synthesis of polymer-supported this compound typically involves the covalent attachment of the molecule to a functionalized polymer. One common approach is to use a polymer resin with reactive groups, such as chloromethyl or amino groups, which can react with a suitably modified derivative of this compound.

For example, a derivative with a carboxylic acid functionality could be coupled to an amino-functionalized resin using standard peptide coupling reagents. Alternatively, a derivative containing a reactive handle, such as an alkyne or azide, could be attached to a polymer via "click" chemistry.

Table 4: Methods for Immobilization of this compound Derivatives

Polymer SupportFunctional Group on PolymerReactive Handle on DerivativeCoupling Chemistry
PolystyreneChloromethylAmineNucleophilic substitution
Polyethylene glycolAminoCarboxylic acidAmide bond formation
Silica gelAzideAlkyneCopper-catalyzed azide-alkyne cycloaddition (CuAAC)

Research in this area has demonstrated the successful synthesis of various polymer-supported quaternary ammonium compounds. These materials have been shown to be effective in applications such as phase-transfer catalysis and as antimicrobial surfaces. The choice of polymer support and linking strategy can significantly impact the loading capacity, stability, and performance of the immobilized species.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry Methodologies

The synthesis of functionalized quaternary ammonium (B1175870) salts and acetamides is increasingly benefiting from the adoption of flow chemistry. nih.govacs.orgtcichemicals.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step synthesis. nih.govyoutube.com For a molecule like Acetamido(trimethyl)azanium, a continuous-flow approach could be particularly advantageous.

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureAdvantage in Flow ChemistryRelevance to this compound Synthesis
Safety Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. tcichemicals.comBoth amidation and quaternization can be exothermic; flow chemistry mitigates these risks.
Control Precise control over temperature, pressure, and residence time. youtube.comOptimizing reaction conditions for both functionalization steps to maximize yield and minimize byproducts.
Scalability Easier to scale up production by running the system for longer durations.Facilitates the on-demand production of larger quantities for further research or application.
Integration Ability to couple multiple reaction and purification steps into a continuous process. nih.govEnables a streamlined synthesis from starting materials to the final product without isolation of intermediates.

Application of Machine Learning in Predicting Reactivity and Designing Novel Analogues

The application of machine learning (ML) in chemistry is revolutionizing how researchers approach molecular design and reactivity prediction. nih.govrsc.orgnih.govyoutube.com For this compound, ML algorithms could be employed in several key areas. By training models on datasets of similar bifunctional molecules, it may become possible to predict the reactivity of the acetamide (B32628) and quaternary ammonium moieties under various conditions. rsc.org This predictive power can accelerate the optimization of synthetic routes and the discovery of new reactions. youtube.com

Furthermore, generative ML models can be utilized to design novel analogues of this compound with tailored properties. cas.org By defining desired characteristics, such as altered solubility, thermal stability, or specific binding affinities, these models can propose new molecular structures for synthesis and testing. This data-driven approach can significantly reduce the time and resources required for the discovery of new functional molecules. nih.gov The development of accurate predictive models for compounds like this compound will depend on the availability of high-quality experimental data for training and validation. cas.org

Advanced In Situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.comresearchgate.netnih.govshimadzu.comnih.govresearchgate.net For the synthesis of this compound, advanced in situ spectroscopic techniques could be employed to follow both the amidation and quaternization steps.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. mt.commt.comrsc.orgyoutube.com The distinct vibrational frequencies of the amide and quaternary ammonium groups would allow for their simultaneous tracking during the synthesis. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly FlowNMR, can provide detailed structural information about the species present in the reaction mixture as it flows through the NMR spectrometer. rsc.org These techniques, when coupled with kinetic modeling, can lead to a deeper understanding of the reaction mechanism and facilitate process optimization. mt.com

Table 2: Spectroscopic Signatures for In Situ Monitoring of this compound Synthesis

Spectroscopic TechniqueKey Functional GroupExpected Spectral Region/Change
ATR-FTIR Amide C=OAppearance of a strong absorption band around 1650 cm⁻¹
N-H (if applicable)Disappearance of N-H stretching bands
C-N (quaternary)Changes in the fingerprint region
NMR (¹H, ¹³C) Acetyl CH₃Appearance of a new methyl signal
N-CH₃ (quaternary)Shift in the chemical shift of the trimethylammonium protons upon formation
Methylene groupsChanges in chemical shifts of protons adjacent to the nitrogen atom during quaternization

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for amidation and quaternization exist, the development of novel, more efficient, and sustainable synthetic pathways is an ongoing area of research. For the synthesis of this compound, the exploration of new catalytic systems could offer significant improvements. mdpi.comnih.govnih.gov

Recent advances in catalysis have led to the development of highly efficient catalysts for amidation reactions that operate under mild conditions. mdpi.com The application of such catalysts to the synthesis of the acetamide portion of the target molecule could lead to higher yields and reduced energy consumption. Similarly, the development of functionalized ionic liquids as catalysts for various organic transformations is a promising area. mdpi.comnih.govtandfonline.comacs.org It is conceivable that a dual-function catalyst could be designed to promote both the amidation and quaternization steps in a one-pot synthesis, further streamlining the production of this compound.

Potential for Derivatization in Specialized Chemical Applications (excluding prohibited elements)

The bifunctional nature of this compound makes it an attractive platform for derivatization to create new molecules with specialized applications. The acetamide group can be modified through various chemical transformations, while the quaternary ammonium salt can serve as a cationic head group in functional materials.

One potential application lies in the development of novel functionalized materials. By incorporating the this compound moiety into larger polymer structures, materials with unique properties, such as enhanced solubility or specific binding capabilities, could be created. nih.gov Derivatization of the acetamide nitrogen or the methyl groups on the ammonium cation could introduce further functionality. For example, attaching chromophores or fluorophores could lead to the development of chemical sensors or imaging agents. The derivatization of choline, a structurally related compound, has been explored for various analytical applications, suggesting similar potential for this compound derivatives. researchgate.netresearchgate.netgoogle.comnih.govnih.gov The synthesis of functionalized quaternary ammonium compounds is a growing field with applications in catalysis and materials science, providing a rich context for the future development of this compound derivatives. nih.govmdpi.comnih.govnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for Acetamido(trimethyl)azanium, and how can reaction conditions be optimized?

this compound (CAS 26157-58-4) is typically synthesized via quaternization of a tertiary amine precursor with an alkylating agent. For example, trimethylamine can react with 2-chloroethylacetamide in a polar solvent (e.g., methanol) under reflux. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use anhydrous conditions to prevent hydrolysis of the alkylating agent.
  • Stoichiometry : A 1:1.2 molar ratio of amine to alkylating agent ensures complete conversion . Post-synthesis, purification via recrystallization (using ethanol/ether mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended. Monitor purity via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR reveals methyl groups (δ 3.0–3.3 ppm for N⁺(CH₃)₃) and acetamido protons (δ 1.9–2.1 ppm for CH₃CONH). ¹³C NMR confirms quaternary nitrogen (δ ~55 ppm for N⁺(CH₃)₃) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the acetamido group.
  • Mass Spectrometry : ESI-MS in positive mode shows a prominent [M]⁺ ion at m/z 145.22 .

Q. How should this compound be stored to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Avoid aqueous solutions unless stabilized with inert buffers (e.g., phosphate, pH 6–7). Stability tests via periodic HPLC analysis can detect decomposition products (e.g., free amine or acetamide) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction is critical for confirming bond angles, conformations, and counterion interactions. Key steps include:

  • Crystal Growth : Use vapor diffusion (e.g., ether into methanol solution) to obtain high-quality crystals.
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL-2018 for structure solution and refinement. Hydrogen atoms on the acetamido group can be located via Fourier difference maps, while methyl hydrogens are geometrically constrained .

Q. What computational methods are suitable for modeling the electrostatic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts charge distribution and molecular electrostatic potential (MESP). Key findings:

  • The quaternary ammonium group carries a +1 charge localized on the nitrogen atom.
  • The acetamido moiety contributes to polarity, with dipole moments ~5.2 D. Solvent effects (e.g., water) can be modeled using the Polarizable Continuum Model (PCM) .

Q. How should researchers address contradictions in NMR data for this compound complexes?

Discrepancies in peak splitting or chemical shifts may arise from:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational exchange (e.g., rotation around the C-N bond).
  • Counterion Influence : Compare spectra with different counterions (e.g., chloride vs. bromide).
  • Paramagnetic Impurities : Chelate with EDTA or use filtration to remove metal contaminants .

Q. What strategies validate the purity of this compound in kinetic studies?

  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 220 nm).
  • Elemental Analysis : Match experimental C/H/N values to theoretical (C: 57.90%, H: 11.76%, N: 19.29%).
  • Thermogravimetric Analysis (TGA) : Verify decomposition onset temperature aligns with literature (e.g., ~200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.